LogP and Lipophilicity Differentiation: 2-(3-Fluorophenoxy)ethanol vs. 2-Phenoxyethanol and 2-(2-Fluorophenoxy)ethanol
The calculated octanol-water partition coefficient (LogP) for 2-(3-Fluorophenoxy)ethanol is 1.1968 , a value that reflects its lipophilicity and potential for membrane permeability. In contrast, its non-fluorinated parent, 2-phenoxyethanol, has a reported experimental LogP of 1.16 [1], while its ortho-fluorinated positional isomer, 2-(2-fluorophenoxy)ethanol, exhibits a significantly higher calculated XLogP of approximately 1.5 . This comparison shows that the meta-fluorine substitution in 2-(3-Fluorophenoxy)ethanol yields an intermediate lipophilicity profile.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.1968 (calculated) |
| Comparator Or Baseline | 2-Phenoxyethanol: 1.16 (experimental) [1]; 2-(2-Fluorophenoxy)ethanol: ~1.5 (XLogP) |
| Quantified Difference | 2-(3-Fluorophenoxy)ethanol is more lipophilic than 2-phenoxyethanol by ~0.04 LogP units, and less lipophilic than the ortho-isomer by ~0.3 LogP units. |
| Conditions | Computational prediction (LogP/XLogP) |
Why This Matters
Lipophilicity is a key determinant of a compound's ADME properties; a difference of 0.3 LogP units between positional isomers can translate to a ~2-fold difference in partition coefficient, significantly impacting solubility, permeability, and metabolic clearance in biological assays.
- [1] SIELC Technologies. 2-Phenoxyethanol. https://sielc.com/2-phenoxyethanol View Source
